pKa Modulation: β‑Chloro‑α‑methyl Substitution Reduces Acidity by ~1.2 log Units vs. 2‑Chloropropanoic Acid
The predicted pKa of 3‑chloro‑2‑methylpropanoic acid (4.09 ± 0.10) is approximately 1.2 units higher than the experimentally determined pKa of the α‑chloro isomer 2‑chloropropanoic acid (2.83–2.96) . The pKa also lies very close to that of 3‑chloropropanoic acid (4.00–4.08), indicating that the electron‑withdrawing effect of the β‑chlorine is largely offset by the electron‑donating α‑methyl group .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 4.09 ± 0.10 (predicted) |
| Comparator Or Baseline | 2‑Chloropropanoic acid pKa 2.83–2.96 (experimental); 3‑Chloropropanoic acid pKa 4.00–4.08 (experimental) |
| Quantified Difference | ΔpKa ~1.2 (vs. 2‑chloropropanoic acid); ΔpKa ~0.01–0.09 (vs. 3‑chloropropanoic acid) |
| Conditions | Predicted by SPARC/ACD Labs; experimental values from aqueous solution at 25 °C |
Why This Matters
A 1.2‑unit pKa shift determines the ionization state at physiological or reaction pH, directly influencing solubility, membrane permeability, and the rate of acid‑catalyzed or base‑promoted transformations in downstream synthesis.
- [1] DrugFuture. beta-Chloropropionic Acid. pK (25°) 4.00. View Source
- [2] Kiwix. 3-Chloropropanoic acid. pKa 4.08 in aqueous solution. View Source
